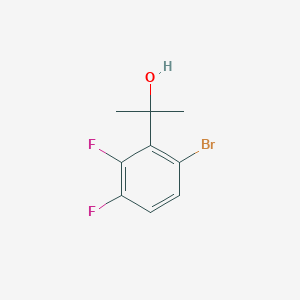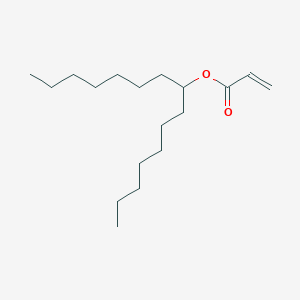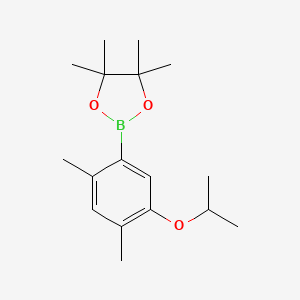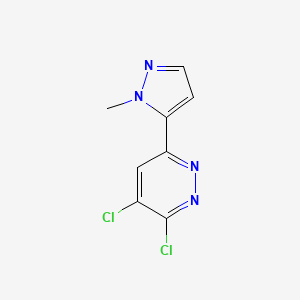
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two chlorine atoms and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted pyridazine derivative.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloropyridazine: Lacks the pyrazole ring but shares the pyridazine core.
1-Methyl-1H-pyrazole: Lacks the pyridazine ring but shares the pyrazole core.
6-(1-Methyl-1H-pyrazol-5-YL)pyridazine: Similar structure but without the chlorine substituents.
Uniqueness
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is unique due to the presence of both the dichloropyridazine and methylpyrazole moieties, which confer specific chemical and biological properties that are not observed in the individual components.
Eigenschaften
Molekularformel |
C8H6Cl2N4 |
|---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
3,4-dichloro-6-(2-methylpyrazol-3-yl)pyridazine |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-7(2-3-11-14)6-4-5(9)8(10)13-12-6/h2-4H,1H3 |
InChI-Schlüssel |
UQSUNYGWMPAFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=NN=C(C(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)


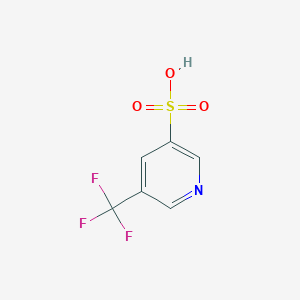
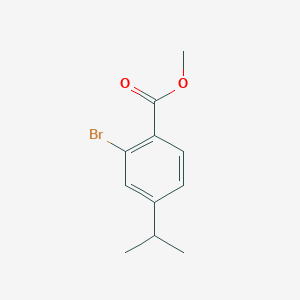
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
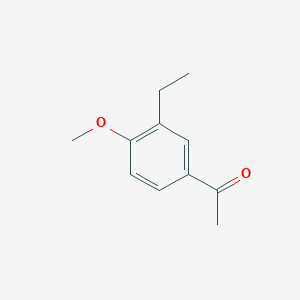
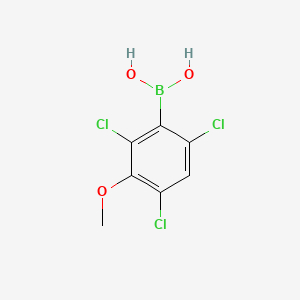
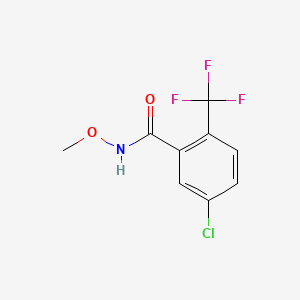
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
